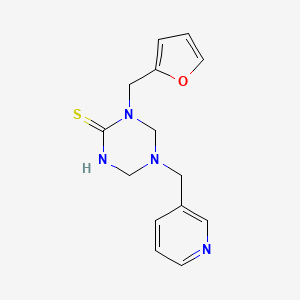![molecular formula C20H19ClN2 B5867141 2-(3-chlorophenyl)-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5867141.png)
2-(3-chlorophenyl)-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-chlorophenyl)-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile is a chemical compound commonly known as ACPD. It is a potent and selective antagonist of metabotropic glutamate receptors (mGluRs) and has been extensively studied for its potential therapeutic applications.
作用机制
ACPD is a potent and selective antagonist of 2-(3-chlorophenyl)-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile. These receptors are involved in the regulation of synaptic transmission and plasticity, and their dysfunction has been implicated in various neurological and psychiatric disorders. ACPD binds to the orthosteric site of 2-(3-chlorophenyl)-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile and inhibits their activation by glutamate. This results in a decrease in intracellular calcium levels and a reduction in the release of neurotransmitters, leading to the observed neuroprotective, analgesic, and anticonvulsant effects.
Biochemical and Physiological Effects:
ACPD has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and to inhibit the activation of microglia and astrocytes, leading to a decrease in neuroinflammation. ACPD has also been shown to modulate the release of neurotransmitters such as glutamate, GABA, and dopamine, leading to the observed analgesic and anticonvulsant effects.
实验室实验的优点和局限性
ACPD has several advantages for lab experiments. It is a potent and selective antagonist of 2-(3-chlorophenyl)-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile, making it a useful tool for studying the role of these receptors in various physiological and pathological processes. ACPD is also relatively easy to synthesize and can be obtained in high yields. However, ACPD has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study its effects over longer periods. Additionally, ACPD can have off-target effects at high concentrations, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of ACPD. One potential avenue of research is the development of more potent and selective mGluR antagonists based on the structure of ACPD. Another area of research is the investigation of the potential therapeutic applications of ACPD in various neurological and psychiatric disorders. Additionally, the development of new methods for the delivery of ACPD and the study of its pharmacokinetics and pharmacodynamics could improve its potential as a therapeutic agent.
Conclusion:
In conclusion, ACPD is a potent and selective antagonist of 2-(3-chlorophenyl)-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile that has been extensively studied for its potential therapeutic applications. Its neuroprotective, analgesic, and anticonvulsant effects make it a promising candidate for the treatment of various neurological and psychiatric disorders. While ACPD has some limitations for lab experiments, its relatively easy synthesis and potent activity make it a useful tool for studying the role of 2-(3-chlorophenyl)-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile in various physiological and pathological processes. Further research is needed to fully understand the potential of ACPD as a therapeutic agent.
合成方法
The synthesis of ACPD involves the reaction of 3-bromo-4-(1-pyrrolidinyl)toluene with 3-chlorophenylacetonitrile in the presence of a palladium catalyst. The resulting intermediate is then reacted with methylmagnesium bromide to yield ACPD. The synthesis of ACPD is relatively straightforward, and the compound can be obtained in high yields.
科学研究应用
ACPD has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. ACPD has also been shown to have analgesic and anticonvulsant properties, making it a potential candidate for the treatment of chronic pain and epilepsy. Additionally, ACPD has been studied for its potential use in the treatment of addiction and psychiatric disorders.
属性
IUPAC Name |
(Z)-2-(3-chlorophenyl)-3-(3-methyl-4-pyrrolidin-1-ylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2/c1-15-11-16(7-8-20(15)23-9-2-3-10-23)12-18(14-22)17-5-4-6-19(21)13-17/h4-8,11-13H,2-3,9-10H2,1H3/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYDFRMDTVXWCP-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C(C#N)C2=CC(=CC=C2)Cl)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C(\C#N)/C2=CC(=CC=C2)Cl)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-4-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5867067.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5867069.png)
![N-(4-chlorophenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5867077.png)


![N-allyl-N'-(4-chlorophenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5867115.png)
![6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione](/img/structure/B5867121.png)


![2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5867134.png)
![N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5867137.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide](/img/structure/B5867149.png)
